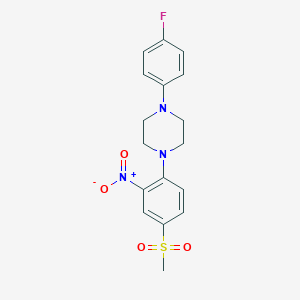

5-Methoxy-4-methyl-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-Methoxy-4-methyl-2-nitrobenzoic acid involves complex reactions utilizing different starting materials and methodologies. For example, the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a structurally related compound, has been achieved through the use of readily available starting materials, offering two alternative approaches with total yields of 17% and 37% respectively, highlighting the challenges and opportunities in synthetic chemistry of such compounds (Lomov, 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the study on hydrogen-bonded chains and frameworks in certain pyrazoles, illustrates the importance of hydrogen bonding in determining the crystal packing and overall structure of these molecules. These studies provide insights into how similar interactions might influence the structure of this compound (Quiroga et al., 2008).

Chemical Reactions and Properties

The reactivity of related nitrobenzoic acid compounds in solid-phase synthesis illustrates their potential as building blocks for the creation of various heterocyclic scaffolds. This capability underscores the potential of this compound to serve as a precursor for the synthesis of a wide range of important chemical structures (Křupková et al., 2013).

Physical Properties Analysis

Investigations into the physical properties of structurally similar compounds, such as the crystal structures and hydrogen bonding of methoxybenzoic acids, provide valuable information that can be extrapolated to understand the physical characteristics of this compound. These studies reveal the impact of molecular interactions on the crystallinity, melting points, and solubility of these compounds (Barich et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on similar compounds, demonstrating the influence of functional groups on reactivity, acidity, and potential for further chemical transformations. Research on the synthesis and reactivity of related compounds provides insights into the potential chemical behavior of this compound under various conditions (Rahn et al., 2009).

Scientific Research Applications

Organic Synthesis :

- 5-Methoxy-4-methyl-2-nitrobenzoic acid and its related compounds serve as intermediates in the synthesis of various chemicals. For instance, 2-Methoxy-4-(methylsulfanyl)benzoic acid is utilized as an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole, demonstrating the compound's relevance in medicinal chemistry (Lomov, 2019).

- The compound also plays a role in synthesizing isomeric methoxy derivatives of nitroacridine and nitroacridone, indicating its utility in creating complex heterocyclic structures, which are often of pharmaceutical interest (Sukhomlinov & Maksimets, 1965).

Photostabilization :

- Similar compounds, like methyl salicylate and related derivatives, have been studied for their role in generating and quenching singlet molecular oxygen. Such compounds, due to their photostabilizing properties, are employed to protect materials from photodegradation. This research implies that derivatives of this compound might also find application in materials science, especially in the development of photostabilizers (Soltermann et al., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

It is a substituted 2-nitrobenzoic acid and has been reported to be a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide .

Mode of Action

Nitro compounds, in general, are known to undergo various reactions, including direct substitution with nitric acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which can interact with other molecules in various ways .

Biochemical Pathways

Nitro compounds can participate in various reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine or hydrazine .

Pharmacokinetics

The compound’s molecular weight is 21117 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a microbial degradation metabolite of cypermethrin, it may play a role in the breakdown and detoxification of this synthetic pyrethroid pesticide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-4-methyl-2-nitrobenzoic acid. For instance, the compound should be stored in a sealed container in a dry room temperature environment . Additionally, dust formation and inhalation of vapors, mist, or gas should be avoided .

properties

IUPAC Name |

5-methoxy-4-methyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHLDEIOCGPPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)